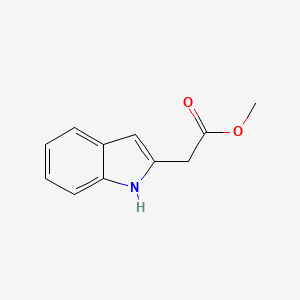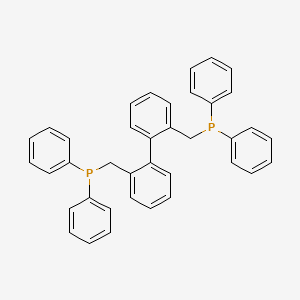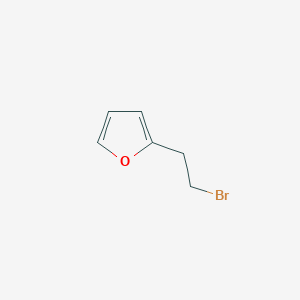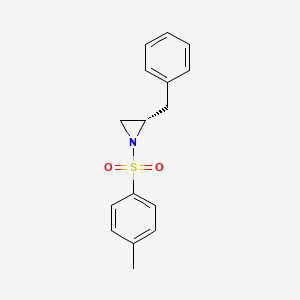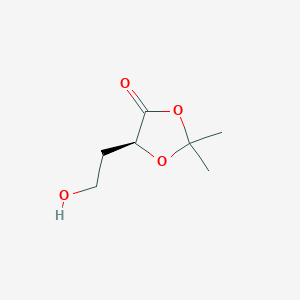
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Vue d'ensemble
Description
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one is a chiral compound with a unique structure that includes a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the reaction of ethylene carbonate with a suitable alcohol under acidic or basic conditions. One common method is the reaction of ethylene carbonate with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst such as tetraethylammonium halides . The reaction conditions often include elevated temperatures and controlled reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as solvent-free synthesis using mechanochemical approaches can be employed to minimize solvent use and reduce environmental impact . These methods are advantageous for large-scale production due to their cost-effectiveness and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or other types of chemical interactions that modulate the activity of enzymes, receptors, or other biomolecules . The specific pathways involved depend on the context of its application, such as its role in drug delivery or as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and other polymeric materials.
N-(2-Hydroxyethyl)alkylamines: Studied for their surface-active properties and applications in surfactants.
2-Hydroxyethyl derivatives of methylene-bis compounds: Investigated for their potential as nitric oxide donors in biological systems.
Uniqueness
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its chiral nature and the presence of the dioxolane ring, which imparts specific chemical reactivity and stability. This makes it a valuable compound for applications requiring precise control over stereochemistry and functional group interactions.
Propriétés
IUPAC Name |
(5S)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPYJHZPEZETOG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C(=O)O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450368 | |
| Record name | (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124724-88-5 | |
| Record name | (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



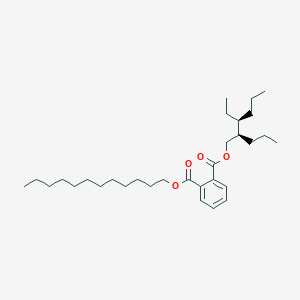
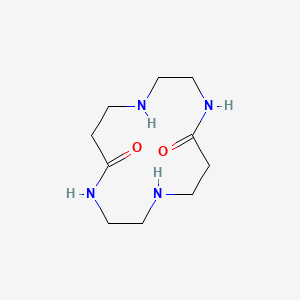
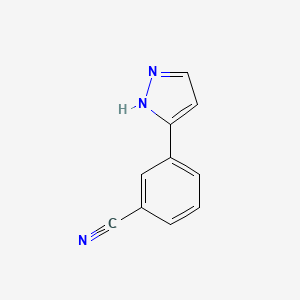
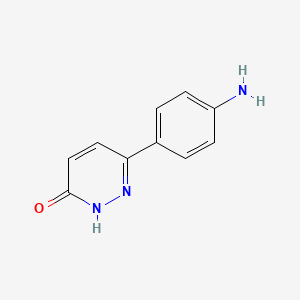
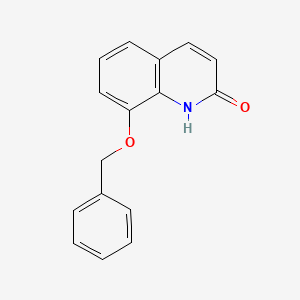
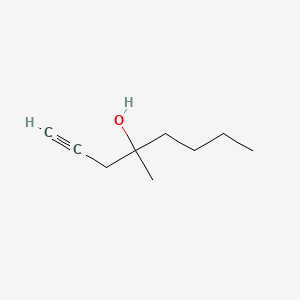
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

